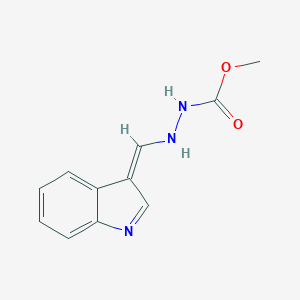
methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate
Description
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This specific compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Properties
CAS No. |
88692-99-3 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)14-13-7-8-6-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3,(H,14,15)/b13-7+ |
InChI Key |
GUVWRSYXRDGZDK-BQYQJAHWSA-N |
SMILES |
COC(=O)NN=CC1=CNC2=CC=CC=C21 |
Isomeric SMILES |
COC(=O)NN/C=C/1\C=NC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)NNC=C1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can be achieved through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with methyl carbamate in the presence of a suitable base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and increase the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield the corresponding amine .
Scientific Research Applications
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate used in various organic reactions.
Ethyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A similar compound with an ethyl group instead of a methyl group.
Benzyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A benzyl derivative with similar properties.
Uniqueness
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is unique due to its specific combination of an indole moiety and a carbamate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


